Brucine sulfate salt hydrate Brucine sulfate salt hydrate
Brand Name: Vulcanchem
CAS No.: 652154-10-4
VCID: VC3809115
InChI: InChI=1S/2C23H26N2O4.H2O4S.H2O/c2*1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;1-5(2,3)4;/h2*3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;(H2,1,2,3,4);1H2
SMILES: COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.OS(=O)(=O)O
Molecular Formula: C46H56N4O13S
Molecular Weight: 905.0 g/mol

Brucine sulfate salt hydrate

CAS No.: 652154-10-4

Cat. No.: VC3809115

Molecular Formula: C46H56N4O13S

Molecular Weight: 905.0 g/mol

* For research use only. Not for human or veterinary use.

Brucine sulfate salt hydrate - 652154-10-4

Specification

CAS No. 652154-10-4
Molecular Formula C46H56N4O13S
Molecular Weight 905.0 g/mol
IUPAC Name 10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid;hydrate
Standard InChI InChI=1S/2C23H26N2O4.H2O4S.H2O/c2*1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;1-5(2,3)4;/h2*3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;(H2,1,2,3,4);1H2
Standard InChI Key DYCXTLLGAUPAQK-UHFFFAOYSA-N
Isomeric SMILES COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC.COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC.O.OS(=O)(=O)O
SMILES COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.OS(=O)(=O)O
Canonical SMILES COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.OS(=O)(=O)O

Introduction

Chemical Identity and Structural Characteristics

Brucine sulfate salt hydrate is a sulfate salt of brucine, a dimethoxy-indoloquinolizidine alkaloid. Its molecular formula is reported variably across studies due to differences in hydration states:

  • Anhydrous form: C46H54N4O12S\text{C}_{46}\text{H}_{54}\text{N}_4\text{O}_{12}\text{S} (MW: 887.01 g/mol) .

  • Hydrated forms: Stoichiometries range from hexahydrate (C46H56N4O13S6H2O\text{C}_{46}\text{H}_{56}\text{N}_4\text{O}_{13}\text{S} \cdot 6\text{H}_2\text{O}) to nonstoichiometric variants with 3.65–7.4 water molecules per brucine sulfate unit .

The compound’s crystal lattice stability hinges on water-mediated hydrogen bonding networks. Single-crystal X-ray diffraction reveals monoclinic systems for HyA (6.5–7.4 H2O\text{H}_2\text{O}) and HyC (3.65–3.85 H2O\text{H}_2\text{O}), while HyB forms a stoichiometric tetrahydrate . Variable-temperature IR spectroscopy and principal component analysis further confirm structural rearrangements during dehydration .

Synthesis and Analytical Characterization

Brucine sulfate salt hydrate is synthesized via acid-base neutralization:

Brucine+H2SO4Brucine sulfate salt hydrate+H2O\text{Brucine} + \text{H}_2\text{SO}_4 \rightarrow \text{Brucine sulfate salt hydrate} + \text{H}_2\text{O}

Controlled crystallization at 25°C and RH ≥26% yields HyA, whereas dehydration under drier conditions (RH ≤20%) produces HyC . Key analytical methods include:

TechniqueApplication
Gravimetric sorptionQuantifies water content vs. RH
PXRDTracks lattice changes during hydration
DSC/TGAMeasures dehydration enthalpies
IR spectroscopyIdentifies H-bonding disruptions

HyA’s dehydration enthalpy is minimal (3 kJ/mol), enabling rapid water exchange, whereas HyB and HyC exhibit higher stabilization (19–23 kJ/mol) .

Hydrate Polymorphism and Stability

The hydrate landscape of brucine sulfate is highly RH-dependent:

HydrateWater ContentRH StabilityTransformation Pathway
HyA6.5–7.4 H2O\text{H}_2\text{O}≥26% at 25°C↔ Amorphous (RH <26%)
HyB4 H2O\text{H}_2\text{O}22–25% at 25°C→ Amorphous (RH <10%)
HyC≤5 H2O\text{H}_2\text{O}≤20% at 25°C→ Anhydrate (AH) upon heating

Notably, HyA and HyC display nonstoichiometric behavior, with water molecules occupying lattice channels. In contrast, HyB’s rigid tetrahydrate structure collapses irreversibly upon dehydration .

Pharmacological and Research Applications

Brucine sulfate salt hydrate serves as:

  • A neuropharmacological probe: It antagonizes glycine receptors, modulating excitatory neurotransmission .

  • A chiral resolving agent: Its stereospecific interactions aid in separating racemic mixtures .

  • A lyotropic liquid crystal precursor: Hydration-dependent self-assembly enables optical applications .

Comparative toxicity studies highlight its lower acute toxicity (LD50: 150 mg/kg in mice) compared to strychnine (LD50: 2 mg/kg) .

ParameterSpecification
Storage0% RH, airtight glass containers
DisposalIncineration with alkaline scrubbers
First aidImmediate POISON CENTER contact

Prolonged exposure risks neurotoxicity, necessitating PPE and ventilation .

Comparative Analysis with Related Alkaloids

Brucine sulfate’s properties distinguish it from analogous compounds:

CompoundKey FeatureTherapeutic Use
StrychnineCompetitive glycine antagonistNone (high toxicity)
QuinineSodium channel modulationAntimalarial
Morphineμ-opioid receptor agonistAnalgesic

Unlike these analogs, brucine sulfate’s variable hydration enables unique applications in materials science .

Recent Advances and Future Directions

Recent studies emphasize:

  • Hydrate control: RH-stable formulations for sustained drug delivery .

  • Synchrotron PXRD: Resolving transient amorphous-anhydrate transitions .

  • Computational modeling: Predicting hydrate stability via lattice energy calculations .

Future research should prioritize in vivo hydration dynamics and green synthesis routes .

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